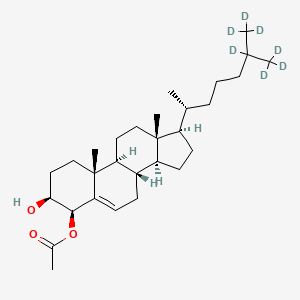

4beta-Hydroxy Cholesterol-d7 4-Acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H48O3 |

|---|---|

Molecular Weight |

451.7 g/mol |

IUPAC Name |

[(3S,4R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

InChI |

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D |

InChI Key |

CPAJTVKFJMIGFR-XOBJRHKLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)O)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of 4beta Hydroxy Cholesterol D7 4 Acetate for Research Applications

Strategies for Deuterium (B1214612) Labeling in Steroid Synthesis

The introduction of deuterium into steroid molecules is a strategic process designed to create compounds that are chemically identical to their natural counterparts but distinguishable by mass spectrometry. Several established methods are employed to achieve specific and high-level isotopic enrichment.

Reduction with Deuterated Reagents: One of the most common strategies involves the reduction of carbonyl groups (ketones) or carbon-carbon double bonds using deuterium-donating reagents. Reagents such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄) are powerful tools for introducing deuterium at specific positions with high stereoselectivity.

Base-Catalyzed or Acid-Catalyzed H/D Exchange: Protons on carbon atoms adjacent to carbonyl groups (α-protons) are acidic and can be exchanged for deuterium by treatment with a base in the presence of a deuterium source like deuterium oxide (D₂O). arkat-usa.org This method is effective for labeling positions such as C-2, C-4, and C-6 in keto-steroids. arkat-usa.org

Catalytic Deuteration: The reduction of double or triple bonds can be achieved using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium, Platinum). This method allows for the introduction of two or more deuterium atoms across a double bond.

Enolate Trapping: Steroidal ketones can be converted to their corresponding enolates or enol acetates. These intermediates can then be stereoselectively deuterated. arkat-usa.org For example, an enolate can be quenched with a deuterium source to introduce the label at a specific vinylic or alpha position. arkat-usa.org

The selection of a specific labeling strategy depends on the desired location of the deuterium atoms, the stability of the label under physiological conditions, and the availability of suitable precursor molecules.

Synthetic Approaches to 4beta-Hydroxy Cholesterol-d7 4-Acetate and Related Deuterated Analogs

A potential synthetic pathway could begin with a modified cholesterol precursor, such as 7-dehydrocholesterol, to facilitate labeling in the B-ring. The seven deuterium atoms are typically introduced in a metabolically stable region of the molecule.

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Protection of 3β-hydroxyl group | Acetic anhydride, pyridine (B92270) | Cholesterol-3-acetate | To prevent unwanted side reactions at the C-3 position. |

| 2 | Allylic Oxidation | Chromium trioxide (CrO₃) or other oxidizing agents | 7-Ketocholesterol acetate (B1210297) | Introduction of a keto group at C-7, activating adjacent positions for deuteration. |

| 3 | H/D Exchange | Sodium methoxide (NaOMe) in CH₃OD/D₂O | 7-Keto-[d₇]-cholesterol acetate | Base-catalyzed exchange to introduce deuterium atoms at positions C-6, C-8, and the side chain. |

| 4 | Reduction of Ketone | Sodium borodeuteride (NaBD₄) | [d₇]-Cholesterol-3-acetate | Reduction of the C-7 ketone to a hydroxyl group. |

| 5 | Hydroxylation | SeO₂ or other specific hydroxylating agents | 4β-Hydroxy-[d₇]-cholesterol-3-acetate | Stereoselective introduction of the hydroxyl group at the 4β position. |

| 6 | Acetylation | Acetic anhydride, pyridine | 4β-Hydroxy-[d₇]-cholesterol-3,4-diacetate | Protection of the newly introduced 4β-hydroxyl group. |

| 7 | Selective Deprotection | Mild basic hydrolysis | This compound | Removal of the acetate group at the C-3 position to yield the final product. |

This proposed pathway ensures the stable incorporation of seven deuterium atoms and the correct stereochemistry of the 4-beta hydroxyl group. The final acetylation at the C-4 position provides the target compound, ready for purification and characterization.

Analytical Characterization of Isotopic Purity and Enrichment for Methodological Rigor

After synthesis, the resulting compound must undergo rigorous analytical testing to confirm its structural integrity, isotopic enrichment, and chemical purity. rsc.orgresearchgate.net This validation is critical for its use as a reliable internal standard in quantitative assays. rsc.org The primary techniques employed for this characterization are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the principal tool for determining isotopic enrichment. rsc.orgresearchgate.netnih.gov By comparing the mass spectrum of the deuterated analog with its non-labeled counterpart, the degree of deuterium incorporation can be precisely calculated. researchgate.net The analysis focuses on the molecular ion cluster, where the mass shift directly corresponds to the number of deuterium atoms. The relative intensities of the ion signals for molecules with different numbers of deuterium atoms (isotopologues) are used to calculate the percentage of isotopic enrichment. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This provides direct evidence for the site of labeling.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum showing signals only from the positions where deuterium has been incorporated.

¹³C NMR (Carbon-13 NMR): The attachment of deuterium to a carbon atom causes a characteristic splitting of the ¹³C signal and a slight upfield shift, further confirming the location of the labels.

Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for demanding research applications. nih.gov

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained |

| LC-HR-MS | Isotopic Enrichment & Purity | - Molecular weight confirmation- Calculation of percentage of d7 isotopologue- Identification of lower-deuterated species (d0 to d6)- Chemical purity assessment |

| ¹H NMR | Structural Confirmation & Label Location | - Absence of proton signals at deuterated positions- Confirmation of overall steroid structure- Verification of acetate group presence |

| ²H NMR | Direct Confirmation of Labeling | - Direct detection of deuterium signals- Confirms presence of deuterium at specific chemical shifts |

| ¹³C NMR | Structural Confirmation & Label Location | - Confirms the carbon skeleton- Shows characteristic shifts and splitting for deuterated carbons |

Advanced Mass Spectrometry Based Methodologies for Oxysterol Quantification Using 4beta Hydroxy Cholesterol D7 4 Acetate

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the sensitive and selective quantification of oxysterols. researchgate.net In these methods, 4beta-Hydroxy Cholesterol-d7 is added to biological samples at the beginning of the preparation process to mimic the behavior of the target analyte, 4β-hydroxycholesterol. nih.govsigmaaldrich.com This allows for the correction of analyte loss during extraction, purification, and derivatization steps, as well as accounting for matrix effects during ionization. researchgate.net The co-elution of the analyte and the stable isotope-labeled standard, distinguished by their mass-to-charge (m/z) ratios in the mass spectrometer, enables robust and reliable quantification across a range of concentrations. nih.gov

Ultra-High-Pressure Liquid Chromatography (UHPLC) for Enhanced Resolution and Throughput

The separation of oxysterol isomers is a critical challenge in their analysis. Ultra-High-Pressure Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes (<2 µm), provide significant advantages over traditional HPLC. medpace.comresearchgate.net The enhanced efficiency of UHPLC columns leads to sharper peaks and superior chromatographic resolution, which is essential for separating structurally similar isomers like 4β-hydroxycholesterol from 4α-hydroxycholesterol and other endogenous isobaric species. nih.govresearchgate.net

This high-resolution separation is critical for accurately quantifying 4β-hydroxycholesterol without interference from its stereoisomer, which may be formed through non-enzymatic autooxidation. researchgate.net Furthermore, UHPLC enables the use of faster flow rates without sacrificing separation quality, leading to significantly reduced analytical run times. medpace.com For instance, methods have been developed that achieve chromatographic separation of multiple oxysterols, including 4β-hydroxycholesterol, in under 12 minutes, thereby increasing sample throughput for clinical and research studies. medpace.comnih.gov

Table 1: Example UHPLC Parameters for Oxysterol Analysis

| Parameter | Condition |

|---|---|

| System | Waters Acquity I |

| Column | C18, 150 x 2.1 mm, 2 µm |

| Column Temperature | 45°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol: Acetonitrile (50:50 v:v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

This table presents typical UHPLC conditions used for the separation of oxysterols, including 4β-hydroxycholesterol, with its d7-internal standard. Data sourced from Medpace Bioanalytical Laboratories. medpace.com

Optimization of Ionization Modes (Electrospray Ionization vs. Atmospheric Pressure Chemical Ionization) for Oxysterols

The choice of ionization source is a critical parameter in LC-MS/MS method development for oxysterols, which lack easily ionizable functional groups. The two most common sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). mdpi.com

Atmospheric Pressure Chemical Ionization (APCI) is often favored for the analysis of non-polar, neutral molecules like underivatized oxysterols. mdpi.comresearchgate.net APCI typically generates protonated molecules that subsequently lose a water molecule ([M+H-H₂O]⁺), providing a strong and reproducible signal for quantification. nih.gov Several high-sensitivity methods for the simultaneous measurement of multiple oxysterols have been successfully developed using APCI in positive ion mode. medpace.comresearchgate.net

Electrospray Ionization (ESI) is generally more suitable for polar and charged molecules. nih.gov While ESI can be used for underivatized oxysterols, the ionization efficiency is often poor. mdpi.com To overcome this, derivatization strategies are frequently employed to introduce a charged "tag" onto the oxysterol molecule, significantly enhancing the ESI signal. nih.govbioanalysis-zone.com For example, derivatization with picolinic acid to form picolinyl esters introduces a readily protonated pyridine (B92270) group, making the molecule highly responsive to ESI. nih.govbioanalysis-zone.com Although ESI can offer higher sensitivity than APCI, especially for derivatized compounds, the choice depends on whether the analytical workflow includes a derivatization step. mdpi.comnih.gov

Table 2: Comparison of Ionization Modes for Oxysterol Analysis

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ion formation occurs from charged droplets evaporating in a high electric field. nih.gov | A corona discharge ionizes solvent molecules, which then transfer charge to the analyte. nih.gov |

| Best For | Polar, charged, or derivatized molecules. spectroscopyonline.com | Non-polar to moderately polar, neutral molecules. nih.gov |

| Typical Oxysterol Adducts | [M+Na]⁺, [M+NH₄]⁺ (underivatized); [M+H]⁺ (derivatized). nih.gov | [M+H-H₂O]⁺. nih.gov |

| Sensitivity | Generally higher, especially with derivatization. mdpi.com | Often provides stronger, more stable signals for underivatized sterols. researchgate.net |

This table summarizes key differences between ESI and APCI for the analysis of oxysterols.

Development of Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. lipidmaps.org In an MRM experiment, a specific precursor ion (e.g., the protonated molecule or an adduct of 4β-hydroxycholesterol) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from that fragmentation is monitored in the third quadrupole. lipidmaps.org This precursor-to-product ion transition is highly specific to the analyte's structure.

For accurate quantification using a stable isotope-labeled internal standard, specific MRM transitions must be developed for both the endogenous analyte and the standard. The use of 4beta-Hydroxy Cholesterol-d7 results in a precursor ion that is 7 Daltons heavier than the analyte, and its fragments will also retain the deuterium (B1214612) labels, shifting their m/z ratio accordingly. medpace.combioanalysis-zone.com This mass difference allows the instrument to monitor both compounds simultaneously without cross-talk.

Table 3: Selected MRM Transitions for 4β-Hydroxycholesterol and its Deuterated Internal Standard

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| 4β-hydroxycholesterol (Underivatized) | APCI (+) | 385.4 | 109.1 |

| 4β-hydroxycholesterol-d7 (Underivatized) | APCI (+) | 391.4 | 115.1 |

| 4β-hydroxycholesterol (Picolinyl Ester) | ESI (+) | 613.5 | 490.4 |

| 4β-hydroxycholesterol-d7 (Picolinyl Ester) | ESI (+) | 620.5 | 497.4 |

This table provides examples of specific precursor and product ion pairs used for the detection of 4β-hydroxycholesterol and its d7-labeled internal standard in both underivatized and derivatized forms. Data sourced from Medpace Bioanalytical Laboratories and Bioanalysis Zone. medpace.combioanalysis-zone.com

Sample Preparation Techniques for Complex Biological Matrices in Oxysterol Analysis

The analysis of oxysterols in biological matrices such as plasma, serum, or tissue requires extensive sample preparation to remove interfering substances (e.g., phospholipids, triglycerides, and the much more abundant cholesterol) and to concentrate the analytes of interest. nih.govlipidmaps.org The addition of 4beta-Hydroxy Cholesterol-d7 4-Acetate at the initial stage is critical to monitor and correct for analyte loss throughout these multi-step procedures. nih.gov

Hydrolysis and Derivatization Strategies for Improved Sensitivity

Hydrolysis , often referred to as saponification, is a common first step in oxysterol analysis. nih.govlipidmaps.org In biological systems, a significant portion of oxysterols can be esterified with fatty acids. nih.gov Saponification, typically performed by heating the sample with a strong base like potassium hydroxide (B78521) (KOH) in an alcohol solution, cleaves these ester bonds. nih.govlipidmaps.org This step is necessary for the quantification of "total" oxysterols (both free and esterified forms). The acetate (B1210297) group on the this compound standard is also cleaved during this process, yielding 4beta-Hydroxy Cholesterol-d7. nih.gov

Derivatization is a chemical modification strategy used to improve the analytical characteristics of oxysterols, particularly their ionization efficiency in ESI-MS. researchgate.netnih.gov By attaching a functional group with a permanent positive charge or a readily ionizable moiety, the sensitivity of the assay can be increased by several orders of magnitude. nih.gov Common derivatizing agents include picolinic acid, which creates picolinyl esters, and Girard P reagent, which adds a quaternary ammonium (B1175870) group. bioanalysis-zone.comnih.gov These derivatization reactions are optimized for completion and are performed after the hydrolysis and extraction steps. bioanalysis-zone.com

Solid-Phase Extraction and Liquid-Liquid Extraction Methodologies

Following initial extraction (and often hydrolysis), further cleanup and concentration are required.

Liquid-Liquid Extraction (LLE) is a widely used technique to separate lipids from the aqueous components of the sample digest. medpace.com A common approach involves extracting the saponified sample with a non-polar organic solvent such as hexane. medpace.com The oxysterols partition into the organic layer, which is then collected, evaporated, and reconstituted in a solvent compatible with the LC mobile phase. medpace.com

Solid-Phase Extraction (SPE) offers a more selective method for sample cleanup. nih.govnih.gov After the initial lipid extraction, the sample is loaded onto an SPE cartridge, which contains a solid sorbent. For oxysterol analysis, silica (B1680970) or C18 reversed-phase cartridges are commonly used. nih.govfrontiersin.org A series of washes with different solvents is used to remove highly non-polar compounds like cholesterol and more polar interferences. frontiersin.orgnih.gov The oxysterol fraction is then eluted with a specific solvent mixture. nih.gov SPE can be more effective than LLE at removing matrix components and can be readily automated for higher throughput. nih.govnih.gov

Mitigation of Cholesterol Autooxidation During Sample Handling for Accurate Analysis

A significant challenge in the accurate measurement of oxysterols is the potential for artificial formation through the autooxidation of cholesterol during sample collection, processing, and storage. utmb.edunih.gov This can lead to erroneously high measurements of certain oxysterols, confounding the interpretation of results. utmb.edu Several strategies are employed to minimize this artifactual generation.

Key mitigation techniques include:

Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to samples immediately upon collection is a common practice to prevent free radical-mediated oxidation. nih.gov

Inert Atmosphere: Performing sample preparation steps under an inert atmosphere, such as nitrogen or argon, minimizes exposure to atmospheric oxygen. utmb.eduplos.org

Optimized Storage Conditions: Samples should be processed immediately whenever possible. utmb.edu If storage is necessary, flash-freezing and maintaining samples at ultra-low temperatures (-80°C) can slow oxidative processes. nih.gov Studies have shown that storing fractionated cells with BHT at -80°C resulted in negligible autooxidation for up to seven days. nih.gov

Cholesterol Removal: An initial solid-phase extraction (SPE) step can be used to separate the bulk of cholesterol from the oxysterols of interest, reducing the primary substrate for autooxidation during subsequent analytical steps. nih.govresearchgate.net

Isotopic Standards: The inclusion of a stable isotope-labeled standard like 4beta-Hydroxy Cholesterol-d7 at the earliest stage of sample preparation helps to monitor for and correct any artificial oxidation that may occur during the workflow. utmb.edu

By implementing these protective measures, researchers can ensure that the quantified oxysterol levels accurately reflect the in vivo biological state rather than artifacts of sample handling.

Method Validation Parameters in Quantitative Bioanalytical Research

For quantitative data to be considered reliable and reproducible, the bioanalytical method used must undergo rigorous validation. researchgate.netnih.gov This process demonstrates that the analytical procedure is suitable for its intended purpose. ich.org For chromatographic and mass spectrometric assays, validation encompasses several key parameters as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA). ich.orgfda.gov These parameters ensure the method's performance is well-characterized and dependable for the analysis of study samples.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, isomers, or matrix components. nih.gov Specificity ensures that the signal measured is uniquely from the intended analyte. ich.org

In oxysterol analysis, achieving selectivity is particularly challenging due to the presence of numerous structurally similar isomers. nih.gov For instance, it is critical to chromatographically resolve 4β-hydroxycholesterol from its stereoisomer, 4α-hydroxycholesterol, which can be formed via autooxidation and is not a product of CYP3A enzymes. nih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the predominant technique for achieving this separation and selective detection. nih.govnih.gov The use of Multiple Reaction Monitoring (MRM) in tandem MS provides a high degree of specificity by monitoring a unique precursor-to-product ion transition for the analyte and its deuterated internal standard. nih.gov

A bioanalytical method's response must be proportional to the concentration of the analyte over a defined range. nih.gov

Linearity and Calibration Range: Linearity is assessed by analyzing a series of calibration standards at different concentrations to generate a calibration curve. nih.gov The calibration range is the span of concentrations from the lower limit to the upper limit of quantification (ULOQ) where the method is shown to be accurate, precise, and linear. ich.org For 4β-hydroxycholesterol analysis, methods have demonstrated excellent linearity, with correlation coefficients (r²) typically exceeding 0.99. nih.govnih.gov Because endogenous concentrations of 4β-hydroxycholesterol are present in plasma, a stable isotope-labeled analogue like d7-4β-hydroxycholesterol is often used as a surrogate analyte to prepare the standard curve and quality control samples. nih.gov

Quantification Limits: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov The LLOQ is crucial for studies where analyte concentrations are expected to be low. Validated methods for 4β-hydroxycholesterol have achieved LLOQs as low as 0.5 ng/mL to 2 ng/mL in human plasma. nih.govnih.gov

Table 1: Examples of Linearity and Quantification Limits in 4β-Hydroxycholesterol Assays

| Parameter | Finding | Matrix | Reference |

|---|---|---|---|

| Calibration Range | 0.5–500 ng/mL | Human Plasma | nih.gov |

| Correlation Coefficient (r²) | ≥0.9986 | Human Plasma | nih.gov |

| Correlation Coefficient (R²) | >0.995 | Plasma, Cortex, Liver | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Human Plasma | nih.gov |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Human Plasma | nih.gov |

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter or variability between repeated measurements. nih.gov Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples).

Intra-assay (Within-run) Precision and Accuracy: Evaluates the method's performance within a single analytical run.

Inter-assay (Between-run) Precision and Accuracy: Assesses the method's reproducibility across different days or analytical runs.

For bioanalytical methods, precision is often expressed as the coefficient of variation (%CV), which should ideally be ≤15% (or ≤20% at the LLOQ). Accuracy is expressed as the percentage of the nominal concentration, typically expected to be within ±15% (or ±20% at the LLOQ). Validated methods for 4β-hydroxycholesterol quantification consistently meet these criteria, demonstrating high reliability. nih.govnih.gov

Table 2: Examples of Accuracy and Precision Data for 4β-Hydroxycholesterol Quantification

| Parameter | Concentration Levels | Finding | Reference |

|---|---|---|---|

| Within-Batch Accuracy | Low, Medium, High QC | 98.6% to 103.1% | nih.gov |

| Within-Batch Precision (%CV) | Low, Medium, High QC | 1.3% to 4.7% | nih.gov |

| Batch-to-Batch Accuracy | Low, Medium, High QC | 100.2% to 101.7% | nih.gov |

| Batch-to-Batch Precision (%CV) | Low, Medium, High QC | 3.6% to 4.8% | nih.gov |

| Intra-day and Inter-day Precision (%RSD) | All levels | < 5% | nih.gov |

| Intra-day and Inter-day Accuracy | All levels | Within 6% of nominal | nih.gov |

Analyte Recovery: Recovery is a measure of the efficiency of the sample extraction process. It compares the analyte response from an extracted sample to the response of an unextracted standard. Consistent and reproducible recovery is more important than achieving 100% recovery. Methods for oxysterol analysis often report recoveries greater than 85%. plos.orgnih.gov

Matrix Effects: This phenomenon refers to the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer due to co-eluting components from the biological matrix (e.g., salts, lipids, proteins). medipharmsai.com Matrix effects can compromise accuracy and precision. The most effective way to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard, such as 4beta-Hydroxy Cholesterol-d7. medipharmsai.com Because the internal standard is chemically identical and chromatographically co-elutes with the analyte, it experiences the same degree of ionization suppression or enhancement, allowing for an accurate concentration ratio to be maintained. medipharmsai.com Studies have shown that with appropriate sample cleanup and the use of an internal standard, matrix effects can be minimized, with results varying between 86.2% and 117.6% (where 100% indicates no effect). nih.gov

Assessing the stability of the analyte in the biological matrix under various conditions is critical to ensure that the measured concentration is not affected by degradation during sample handling and storage. researchgate.netich.org

Stability evaluations typically include:

Freeze-Thaw Stability: Assesses analyte stability after repeated cycles of freezing and thawing. 4β-hydroxycholesterol has been shown to be stable through at least three freeze-thaw cycles. nih.gov

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period relevant to sample processing time. Plasma 4β-hydroxycholesterol is stable for at least 30 days at room temperature when stored in appropriate sealed tubes. nih.gov

Long-Term Stability: Evaluates stability under long-term storage conditions (e.g., -20°C or -80°C).

Post-Preparative Stability: Assesses the stability of the processed sample in the autosampler. Accuracy for 4β-hydroxycholesterol in the autosampler has been reported between 100.7% and 104.3%. nih.gov

Rigorous stability assessments have demonstrated that endogenous 4β-hydroxycholesterol is adequately stable in plasma for the reliable analysis of clinical study samples. nih.gov Furthermore, the inherent stability and long biological half-life of 4β-hydroxycholesterol (approximately 17 days) contribute to its low intraindividual variation, making it a robust biomarker. nih.gov

Mechanistic Investigations of 4beta Hydroxycholesterol Metabolism and Regulation

Enzymatic Biogenesis of 4beta-Hydroxycholesterol (B28690) from Cholesterol

The formation of 4β-hydroxycholesterol is a critical step in cholesterol metabolism, primarily occurring through enzymatic hydroxylation. This process is a key determinant of the circulating levels of this oxysterol, which serves as an important endogenous biomarker for the activity of specific enzymes.

The primary enzyme responsible for the conversion of cholesterol to 4β-hydroxycholesterol is Cytochrome P450 3A4 (CYP3A4). nih.govnih.govki.se In vitro experiments utilizing recombinant human cytochrome P450 enzymes have demonstrated that CYP3A4 effectively catalyzes the 4β-hydroxylation of cholesterol. ki.se This finding is substantiated by in vivo observations where treatment with drugs that induce CYP3A4, such as certain antiepileptic medications, leads to a significant, up to 20-fold, increase in plasma concentrations of 4β-hydroxycholesterol. ki.senih.gov Conversely, administration of CYP3A inhibitors like ritonavir (B1064) or itraconazole (B105839) results in decreased plasma levels of this oxysterol. nih.gov

While CYP3A4 is the predominant contributor, other isoforms of the CYP3A subfamily, namely CYP3A5 and CYP3A7, also play a role in the formation of 4β-hydroxycholesterol, albeit to a lesser extent. nih.govmdpi.com The involvement of CYP3A5 is supported by the observed relationship between the concentration of 4β-hydroxycholesterol and the number of active CYP3A5*1 alleles. nih.gov The marginal differences in baseline 4β-hydroxycholesterol levels can be attributed in part to the minor contribution of CYP3A5 and CYP3A7. nih.gov It is the combined activity of CYP3A4 and CYP3A5 that is reflected in the circulating levels of 4β-hydroxycholesterol. nih.govufl.edu

| Enzyme | Role in 4β-Hydroxycholesterol Formation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Predominant enzyme responsible for the 4β-hydroxylation of cholesterol. nih.govki.se | In vitro studies with recombinant enzymes; in vivo studies showing increased levels with inducers and decreased levels with inhibitors. nih.govki.se |

| CYP3A5 | Contributes to the formation of 4β-hydroxycholesterol to a minor extent. nih.govmdpi.com | Correlation between 4β-hydroxycholesterol levels and CYP3A5 genotype. nih.gov |

| CYP3A7 | Plays a minor role in the overall formation of 4β-hydroxycholesterol. nih.gov | Mentioned as a minor contributor in metabolic pathway diagrams. nih.gov |

The synthesis of cholesterol, the precursor to 4β-hydroxycholesterol, occurs within the endoplasmic reticulum (ER) of cells. researchgate.netjefferson.edufrontiersin.org The enzymes involved in the later stages of cholesterol biosynthesis are primarily located in the ER membrane. researchgate.net Given that the key enzymes responsible for the 4β-hydroxylation of cholesterol, namely CYP3A4, CYP3A5, and CYP3A7, are also located in the endoplasmic reticulum, it is within this subcellular compartment that the synthesis of 4β-hydroxycholesterol from cholesterol takes place. wikipedia.org While CYP3A enzymes are expressed in various tissues, including the intestine, studies have indicated that the contribution of intestinal CYP3A to plasma levels of 4β-hydroxycholesterol is negligible. nih.gov Therefore, plasma concentrations of 4β-hydroxycholesterol are primarily reflective of hepatic CYP3A activity. nih.gov

Catabolic Pathways and Elimination Kinetics of 4beta-Hydroxycholesterol

The elimination of 4β-hydroxycholesterol from the body is a slow process involving further enzymatic modifications, primarily leading to the formation of bile acids. The kinetics of its turnover are notably different from those of other major oxysterols.

Following its formation, 4β-hydroxycholesterol is further metabolized along pathways that converge with bile acid synthesis. Two key cytochrome P450 enzymes involved in this catabolism are CYP7A1 (cholesterol 7α-hydroxylase) and CYP27A1 (sterol 27-hydroxylase). nih.govresearchgate.net Both cholesterol and 4β-hydroxycholesterol can be independently metabolized by these enzymes. nih.gov CYP7A1 catalyzes the rate-limiting step in the classic pathway of bile acid synthesis. researchgate.netmdpi.com In vitro studies have shown that 4β-hydroxycholesterol is 7α-hydroxylated by recombinant human CYP7A1, although at a slower rate than cholesterol. nih.gov This slower rate of 7α-hydroxylation is a significant factor contributing to the slow elimination of 4β-hydroxycholesterol. nih.gov CYP27A1, which is present in both the liver and extrahepatic tissues, initiates the alternative pathway of bile acid synthesis. researchgate.net In contrast, other enzymes like CYP7B1 and CYP39A1 have shown no activity towards 4β-hydroxycholesterol. nih.gov

The turnover of 4β-hydroxycholesterol is exceptionally slow when compared to other major oxysterols in human circulation. ki.senih.gov This slow elimination is a key characteristic that contributes to its high plasma concentration. nih.gov For instance, the half-life of 4β-hydroxycholesterol is significantly longer than that of 7α-hydroxycholesterol, 27-hydroxycholesterol, and 24-hydroxycholesterol. nih.gov The metabolism by CYP7A1 is a rate-determining step in the clearance of 4β-hydroxycholesterol. nih.govmdpi.com In vitro studies indicate that CYP7A1 metabolizes cholesterol at a rate approximately two-fold higher than 4β-hydroxycholesterol. nih.govmdpi.com This preferential metabolism of cholesterol by CYP7A1 contributes to the relatively long elimination half-life of 4β-hydroxycholesterol. nih.govmdpi.com

| Oxysterol | Approximate Half-Life |

|---|---|

| 4β-Hydroxycholesterol | ~17 days nih.govresearchgate.net (or 52-64 hours from tracer studies nih.gov) |

| 7α-Hydroxycholesterol | ~0.5 hours nih.gov |

| 27-Hydroxycholesterol | ~0.75 hours nih.gov |

| 24-Hydroxycholesterol | ~14 hours nih.gov |

Note: The reported half-life for 4β-Hydroxycholesterol varies between studies, with longer estimates from steady-state observations and shorter estimates from tracer studies.

Stable isotope tracer studies have provided valuable insights into the in vivo kinetics of 4β-hydroxycholesterol. nih.gov By injecting deuterium-labeled 4β-hydroxycholesterol into healthy volunteers, researchers have been able to determine its apparent half-life and metabolic clearance rate. nih.gov In two healthy individuals, the apparent half-life was found to be 64 and 60 hours, respectively. nih.gov In a patient undergoing treatment with antiepileptic drugs, which induce CYP3A4 and lead to elevated 4β-hydroxycholesterol levels, the apparent half-life of the deuterium-labeled tracer was found to be 52 hours. nih.gov This finding suggests that the high plasma concentrations observed in such patients are due to increased synthesis rather than impaired clearance. nih.gov These tracer studies have been instrumental in quantifying the slow elimination rate of 4β-hydroxycholesterol compared to other oxysterols and have helped to elucidate the dynamics of its metabolism in humans. nih.govmdpi.com

Investigation of Stereoisomeric Forms: 4alpha-Hydroxycholesterol vs. 4beta-Hydroxycholesterol

The study of cholesterol metabolites, particularly the stereoisomers 4α-hydroxycholesterol and 4β-hydroxycholesterol, offers significant insights into metabolic pathways and oxidative stress. These two molecules share the same chemical formula but differ in the spatial arrangement of the hydroxyl group at the C4 position, leading to distinct formation mechanisms and biological roles.

Analytical Challenges in Distinguishing Isomers and their Biological Significance

The structural similarity of 4α-hydroxycholesterol and 4β-hydroxycholesterol, being stereoisomers, presents a significant analytical challenge. Accurate differentiation and quantification are imperative because of their distinct biological origins and implications.

Analytical Techniques:

Distinguishing between these isomers requires sophisticated chromatographic techniques that can achieve stereoselective separation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-MS has been a common method for analyzing oxysterols. However, it often requires derivatization of the analytes to increase their volatility and thermal stability. aston.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recently, LC-MS/MS methods, particularly ultra-high performance liquid chromatography (UHPLC-MS/MS), have become the gold standard. nih.govresearchgate.net These methods offer high sensitivity and selectivity. Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. nih.govnih.gov To enhance ionization efficiency and sensitivity for mass spectrometric detection, derivatization with reagents like picolinic acid may be employed. nih.gov The development of these sensitive methods allows for the simultaneous quantification of both 4α- and 4β-hydroxycholesterol from a small volume of plasma, with lower limits of quantification reaching as low as 0.5 ng/mL. nih.gov

Biological Significance of Distinguishing Isomers:

The accurate measurement of both isomers is crucial for the correct interpretation of clinical and research data.

Validating CYP3A Activity Measurement: Since 4β-hydroxycholesterol is used to assess CYP3A activity, it is essential to distinguish it from its α-isomer. researchgate.net An increase in total 4-hydroxycholesterol due to autooxidation (which would elevate both 4α- and 4β-levels) could be misinterpreted as an induction of CYP3A activity if only the β-isomer is measured without considering the α-isomer as a control. nih.gov Therefore, the concentration of 4α-hydroxycholesterol is often monitored in parallel as a quality control measure for sample handling and storage. nih.govnih.gov Properly stored samples should exhibit low concentrations of 4α-hydroxycholesterol and no significant correlation between the levels of the two isomers. nih.gov

Indicator of Oxidative Stress: Elevated levels of 4α-hydroxycholesterol can signify in vivo oxidative stress or inflammation, conditions that promote the non-enzymatic oxidation of cholesterol. researchgate.netnih.gov By measuring both isomers, researchers can begin to differentiate between enzymatic metabolic activity and systemic oxidative stress.

Distinct Biological Activities: Beyond their roles as biomarkers, evidence suggests that the isomers may have different biological activities. Both have been identified as agonists for Liver X Receptors (LXRs), which are key regulators of lipid metabolism, although they may activate these receptors and downstream gene expression with varying potency. nih.govnih.govbiorxiv.org For instance, one study found that while both isomers can activate LXRs, 4β-hydroxycholesterol was a more potent activator of SREBP1c, a key factor in fatty acid synthesis, compared to other oxysterols. nih.gov

| Aspect | Details |

|---|---|

| Primary Analytical Challenge | Separation of stereoisomers with identical mass. researchgate.net |

| Key Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), often requires derivatization. aston.ac.uk |

| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for high sensitivity and simultaneous quantification. nih.gov | |

| Biological Significance | Accurate CYP3A Phenotyping: 4α-OHC serves as a negative control for 4β-OHC to ensure measurements reflect enzymatic activity, not sample degradation or autooxidation. nih.govnih.gov |

| Assessing Oxidative Stress: Elevated 4α-OHC can indicate in vivo conditions of oxidative stress or inflammation. researchgate.net | |

| Differential Biological Effects: Isomers can exhibit different potencies in activating nuclear receptors like LXR, leading to distinct downstream metabolic effects. nih.govbiorxiv.org |

Research Applications of 4beta Hydroxycholesterol As an Endogenous Biomarker

Evaluation of 4beta-Hydroxycholesterol (B28690) as a Surrogate Marker for Cytochrome P450 3A Activity in Biological Systems

The cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 and CYP3A5, is responsible for metabolizing over half of all clinically used drugs. mdpi.com Consequently, assessing the activity of these enzymes is crucial during drug development to predict and understand drug-drug interactions (DDIs). 4β-OHC has emerged as a promising endogenous biomarker for hepatic CYP3A activity. researchgate.netmdpi.com It is produced from cholesterol almost exclusively by CYP3A4/5 in the liver. researchgate.netnih.gov Therefore, changes in its plasma concentration can reflect alterations in the activity of these enzymes. researchgate.netmdpi.com The use of an endogenous marker like 4β-OHC offers a significant advantage over traditional methods that require administering an external probe drug, such as midazolam, especially in long-term studies or in vulnerable patient populations. mdpi.comnih.gov

Numerous in vivo studies have demonstrated a strong correlation between plasma levels of 4β-OHC and the induction or inhibition of CYP3A enzymes.

CYP3A Induction: The administration of potent CYP3A inducers, which increase the functional activity of the enzyme, leads to a significant and measurable increase in plasma 4β-OHC concentrations.

Rifampicin (B610482): A strong inducer, rifampicin has been shown to cause a four-fold increase in 4β-OHC at a standard clinical dose. nih.gov Multiple studies have confirmed that it can qualitatively differentiate among weak, moderate, and potent CYP3A induction within two weeks of administration. nih.gov

Antiepileptic Drugs: Long-term treatment with drugs like carbamazepine, phenytoin, and phenobarbital (B1680315) can result in a dramatic, up to 10-fold, increase in plasma 4β-OHC levels. nih.govdovepress.com

Other Inducers: Co-administration of efavirenz (B1671121) has also been shown to increase 4β-OHC levels. mdpi.com

CYP3A Inhibition: Conversely, treatment with CYP3A inhibitors, which block the enzyme's activity, results in decreased plasma concentrations of 4β-OHC.

Itraconazole (B105839): Administration of this strong inhibitor has been shown to decrease 4β-OHC levels, making it a sensitive marker for CYP3A4 inhibition. nih.govresearchgate.net

Ritonavir (B1064): This potent inhibitor, often used in antiretroviral therapies, also leads to a reduction in plasma 4β-OHC. nih.govnih.gov

Ketoconazole (B1673606): Studies with ketoconazole have further validated the use of 4β-OHC to detect strong CYP3A4 inhibition. nih.govnih.gov

Due to the slow elimination rate and long half-life of 4β-OHC (approximately 17 days), it is considered a more robust and sensitive marker for assessing long-term enzyme induction rather than rapid, reversible inhibition. mdpi.comnih.gov For short-term inhibition studies, exogenous probes like midazolam may be superior. nih.gov

| Modulator | Class | Effect on 4β-OHC Levels | Observed Magnitude |

|---|---|---|---|

| Rifampicin | Strong Inducer | Increase | ~4-fold increase nih.gov |

| Carbamazepine | Inducer | Increase | Up to 10-fold increase nih.gov |

| Phenytoin | Inducer | Increase | Up to 10-fold increase nih.gov |

| Efavirenz | Inducer | Increase | 4.15-fold increase mdpi.com |

| Itraconazole | Strong Inhibitor | Decrease | Significant decrease nih.govresearchgate.net |

| Ritonavir | Strong Inhibitor | Decrease | Significant decrease nih.gov |

| Ketoconazole | Strong Inhibitor | Decrease | Detectable decrease with strong inhibition nih.gov |

While the concentration of 4β-OHC is a direct product of CYP3A activity, its precursor, cholesterol, can vary significantly between individuals. To account for this variability, researchers often use the ratio of 4β-OHC to total cholesterol (4β-OHC/C). nih.govufl.edu Normalizing the biomarker to its precursor can provide a more robust and accurate metabolic index of CYP3A activity. researchgate.net Studies have shown that the 4β-OHC/C ratio often correlates better with CYP3A activity than 4β-OHC alone. ufl.edu This ratio is particularly useful in situations where cholesterol levels might be changing due to disease state or other factors. nih.gov Recent research suggests that the plasma 4β-OHC/TC ratio demonstrates a strong negative correlation with the exposure (AUC) of midazolam, indicating its potential to determine the strength of CYP3A induction, even for weak inducers. mdpi.com

To better understand and predict the behavior of 4β-OHC as a biomarker, researchers have developed sophisticated pharmacometric models. These include physiologically based pharmacokinetic (PBPK) models and Bayesian mechanism-based models. mdpi.comnih.govresearchgate.net

These models integrate data on the physiology of cholesterol and 4β-OHC, the kinetics of CYP3A enzymes, and the properties of interacting drugs. mdpi.comresearchgate.net They can simulate the time course of 4β-OHC concentration changes in response to various inducers and inhibitors. dovepress.com

Key findings from these modeling efforts include:

Dynamic Range: Simulations have shown that the dynamic range of 4β-OHC as a biomarker is narrower than that of midazolam. For example, a potent inhibitor that increases midazolam exposure 20-fold might only cause a 20% decrease in 4β-OHC after 14 days. nih.gov

Predictive Utility: Models can be used to conduct clinical trial simulations to optimize study designs where 4β-OHC is used as a biomarker. researchgate.net They allow for the integration of preclinical data to make early decisions about whether to measure 4β-OHC in clinical development. nih.gov

Population Differences: PBPK models can simulate 4β-OHC levels across different populations (e.g., Caucasian, Japanese, Korean) and account for sex-specific differences in CYP3A activity. mdpi.com

These modeling approaches provide a quantitative framework that enhances the utility of 4β-OHC, allowing for more precise interpretation of DDI studies. mdpi.com

Exploration of 4beta-Hydroxycholesterol's Role as a Nuclear Receptor Ligand

Beyond its role as a metabolic biomarker, 4β-OHC is an active signaling molecule that functions as a ligand for nuclear receptors. nih.gov Specifically, it is an endogenous agonist for the Liver X Receptors (LXRs), which are master regulators of cholesterol, fatty acid, and glucose homeostasis. nih.govwikipedia.org This dual function as both a metabolite and a signaling molecule places 4β-OHC at a critical intersection of xenobiotic metabolism and lipid homeostasis.

There are two forms of LXR: LXRα and LXRβ. wikipedia.org LXRα is primarily found in metabolic tissues like the liver, adipose tissue, and intestines, while LXRβ is expressed ubiquitously throughout the body. wikipedia.orgmedchemexpress.com 4β-OHC can activate both LXRα and LXRβ. nih.gov

The mechanism of action follows a classic nuclear receptor pathway:

Binding and Heterodimerization: As a ligand, 4β-OHC binds to the ligand-binding pocket of an LXR. This binding event causes a conformational change in the receptor. The activated LXR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). wikipedia.org

DNA Binding: This LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Liver X Receptor Response Elements (LXREs) in the promoter regions of target genes.

Gene Transcription: Upon binding to DNA, the complex recruits co-activator proteins, initiating the transcription of LXR target genes.

Through this mechanism, 4β-OHC acts as a signaling molecule, translating information about sterol levels into a coordinated transcriptional response that regulates lipid metabolism. researchgate.netbiorxiv.org For instance, the activation of LXR by 4β-OHC has been shown to induce the expression of cholesterol efflux transporters like ABCA1 and ABCG1, promoting the removal of excess cholesterol from cells. nih.gov

One of the most significant downstream effects of LXR activation by 4β-OHC is the regulation of lipogenesis (the synthesis of fatty acids and triglycerides). nih.gov Research has identified 4β-OHC as a potent and selective inducer of the master lipogenic transcription factor, Sterol Regulatory Element-Binding Protein 1c (SREBP1c). nih.govresearchgate.net

Unlike other oxysterols, 4β-OHC uniquely triggers the LXR-SREBP1c axis to promote de novo lipogenesis. nih.govnih.gov It selectively induces the expression and proteolytic processing of SREBP1c, but not the related SREBP2, which is primarily involved in cholesterol synthesis. biorxiv.orgnih.gov The activation of SREBP1c leads to the upregulation of a suite of genes involved in fatty acid and triglyceride synthesis. biorxiv.org This results in increased triglyceride synthesis and the accumulation of lipid droplets in liver cells. researchgate.netnih.gov This effect has been observed both in primary hepatocytes and in mouse liver models, establishing 4β-OHC as an endogenous regulator of de novo lipogenesis. nih.govnih.gov

| Process | Mechanism | Key Target Gene(s) | Metabolic Outcome |

|---|---|---|---|

| LXR Activation | Direct binding to LXRα and LXRβ, forming a heterodimer with RXR. nih.govwikipedia.org | N/A | Initiation of transcriptional response. |

| Cholesterol Efflux | LXR/RXR complex binds to LXREs in the promoters of transporter genes. nih.gov | ABCA1, ABCG1 | Increased removal of cholesterol from peripheral cells. nih.gov |

| De Novo Lipogenesis | LXR/RXR complex induces the expression of the SREBP1c transcription factor. nih.govresearchgate.netnih.gov | SREBP1c | Increased synthesis of fatty acids and triglycerides; lipid droplet accumulation. biorxiv.orgnih.gov |

Impact on Cellular Cholesterol Efflux and Lipid Droplet Homeostasis

4β-hydroxycholesterol (4β-OHC), an oxidized metabolite of cholesterol, plays a significant role in regulating lipid balance within cells, particularly impacting cholesterol removal and storage. nih.govnih.gov As a ligand for Liver X Receptors (LXRs), which are key regulators of lipid metabolism, 4β-OHC can activate both LXRα and LXRβ. nih.govfrontiersin.org This activation initiates a cascade of events that modulate the expression of genes involved in lipid transport and homeostasis.

Research has demonstrated that 4β-OHC influences cholesterol efflux, the process by which excess cholesterol is removed from cells. In macrophage studies, 4β-OHC was shown to induce the expression of ATP binding cassette (ABC) transporters ABCA1 and ABCG1, which are crucial for transferring cholesterol out of cells to acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL). nih.gov One study found that incubating macrophages with 4β-OHC led to a dose-dependent increase in ABCA1 and ABCG1 mRNA levels, with maximum inductions of 2.5-fold and 4.9-fold, respectively. nih.gov This enhanced expression facilitates the removal of cholesterol, with one experiment noting a 1.5-fold increase in cholesterol efflux to ApoA-I at a 20 µM concentration of 4β-OHC. nih.gov Concurrently, 4β-OHC has been shown to repress cholesterol influx. frontiersin.org

Beyond efflux, 4β-OHC is a potent regulator of lipid droplet homeostasis. It selectively induces the expression of Sterol Regulatory Element Binding Protein 1c (SREBP1c), a master transcription factor for the synthesis of fatty acids and triglycerides (a process called de novo lipogenesis), without affecting the related steroidogenic factor SREBP2. nih.govbiorxiv.org This specific action promotes the synthesis of triglycerides, which are then stored in lipid droplets. Studies in Huh7 liver carcinoma cells showed that treatment with 4β-OHC resulted in a marked accumulation of lipid droplets, an effect that could be suppressed by inhibitors of LXR or fatty acid synthase (FASN). nih.govbiorxiv.org This highlights 4β-OHC as an endogenous regulator that shifts lipid homeostasis toward triglyceride accumulation and storage through the LXR-SREBP1c pathway. nih.govnomuraresearchgroup.com

| Molecular Target | Effect of 4β-Hydroxycholesterol | Cellular Outcome | Reference Study Finding |

|---|---|---|---|

| LXRα and LXRβ | Activation | Initiation of lipid regulation pathways | Activates both LXRα and LXRβ to a similar degree in vitro. nih.govfrontiersin.org |

| ABCA1 | Upregulation of mRNA expression | Increased cholesterol efflux | 2.5-fold maximum induction of mRNA in macrophages. nih.gov |

| ABCG1 | Upregulation of mRNA expression | Increased cholesterol efflux | 4.9-fold maximum induction of mRNA in macrophages. nih.gov |

| SREBP1c | Potent and selective induction | Increased de novo lipogenesis | Specifically induces SREBP1c expression and activation, but not SREBP2. nih.govnomuraresearchgroup.com |

| Lipid Droplets | Increased accumulation | Enhanced triglyceride storage | Treatment of Huh7 cells with 4β-OHC leads to marked accumulation of lipid droplets. nih.govbiorxiv.org |

Investigative Studies on 4beta-Hydroxycholesterol in Pathophysiological Contexts

Association with Inflammatory Processes and Oxysterol Accumulation (e.g., Colitis)

The balance of oxysterols is significantly altered in the context of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. uclouvain.benih.gov Studies have investigated the "oxysterome" in both human IBD and murine models of colitis, revealing a distinct connection between inflammation and 4β-OHC levels. uclouvain.beresearchgate.net

In multiple mouse models of both acute and chronic colitis, levels of 4β-OHC were found to be consistently elevated in the inflamed colon tissue. nih.govresearchgate.net In control mice, 4β-OHC was the most abundant oxysterol detected in the colon. uclouvain.be However, in models of colitis, its concentration increased further. researchgate.net Intriguingly, the opposite trend was observed in human studies, where 4β-OHC levels were decreased in colon biopsies from patients with Crohn's disease and ulcerative colitis. researchgate.net

To explore a causative role, 4β-OHC was administered to mice with induced colitis. The results showed that, far from being a benign bystander, 4β-OHC actively worsened colon inflammation. uclouvain.benih.govresearchgate.net This finding suggests that the accumulation of this specific oxysterol during intestinal inflammation may contribute to the pathology of the disease. researchgate.net These studies clearly indicate that oxysterols are not just markers but are actively involved in the inflammatory processes of colitis. nih.gov

| Condition | Model/Subject | Change in 4β-OHC Levels in Colon | Effect of 4β-OHC Administration |

|---|---|---|---|

| Acute and Chronic Colitis | Murine Models | Consistently elevated nih.govresearchgate.net | Worsened colon inflammation uclouvain.benih.gov |

| Crohn's Disease | Human Patients (Colon Biopsies) | Decreased researchgate.net | Not Applicable |

| Ulcerative Colitis | Human Patients (Colon Biopsies) | Decreased researchgate.net | Not Applicable |

Insights into Cholesterol Oxidation and Oxidative Stress Biomarkers

4β-OHC is a product of cholesterol oxidation, a process that can occur through two primary mechanisms: enzymatic conversion and non-enzymatic autooxidation. nih.gov This dual origin makes it a complex but insightful biomarker for studying metabolic and oxidative stress pathways.

The primary enzymatic pathway for 4β-OHC production is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, and to a lesser extent CYP3A5, predominantly in the liver. mdpi.comebi.ac.uk Consequently, the plasma concentration of 4β-OHC is widely used as an endogenous biomarker for hepatic CYP3A4/5 activity. bps.ac.ukresearchgate.netnih.gov Induction of these enzymes by drugs leads to a significant increase in 4β-OHC levels, while inhibition causes a decrease. bps.ac.ukresearchgate.net

However, 4β-OHC can also be formed non-enzymatically through the autooxidation of cholesterol, a process driven by reactive oxygen species (ROS) and indicative of oxidative stress or inflammation. researchgate.netnih.gov This complicates its use as a simple marker of CYP3A activity. To address this, researchers often measure its stereoisomer, 4α-hydroxycholesterol (4α-OHC), in parallel. nih.govnih.gov 4α-OHC is formed via autooxidation but is not a product of CYP3A enzymes. researchgate.netnih.gov Therefore, an elevated level of 4α-OHC can indicate that increased 4β-OHC may be due to systemic oxidative stress or improper sample handling rather than a change in CYP3A activity, adding precision to its interpretation as a biomarker. nih.gov

Modulation of Lipid Metabolism in Specific Disease Models

Beyond its role in inflammation, 4β-OHC has been identified as a key modulator of lipid metabolism in other disease contexts, notably in non-alcoholic fatty liver disease (NAFLD). nih.gov NAFLD is characterized by the accumulation of triglycerides in the liver. nih.gov Research has uncovered a pro-lipogenic role for 4β-OHC that may exacerbate this condition.

Studies have shown that plasma levels of 4β-OHC are significantly increased in patients with NAFLD compared to healthy individuals. nih.gov This observation is mechanistically linked to 4β-OHC's function as an LXR agonist that selectively promotes the expression and activation of SREBP1c. nih.govbiorxiv.org As previously noted, SREBP1c drives the synthesis of fatty acids and triglycerides. nih.gov In primary mouse hepatocytes, 4β-OHC was found to work in parallel with insulin (B600854) signaling to enhance SREBP1c expression, leading to increased triglyceride synthesis and storage. nih.govbiorxiv.org

This suggests a plausible mechanism where elevated 4β-OHC levels in NAFLD patients could be an unrecognized driver of hepatic triglyceride accumulation, thus aggravating the disease. nih.gov The findings position 4β-OHC as a critical signaling molecule in the pathology of lipid metabolism disorders, linking cholesterol oxidation to the regulation of fatty acid and triglyceride homeostasis. nih.gov

| Disease Model | Key Observation | Proposed Mechanism | Pathophysiological Implication |

|---|---|---|---|

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Significantly increased plasma 4β-OHC levels in patients. nih.gov | Acts as an LXR agonist to selectively induce SREBP1c, promoting de novo lipogenesis. nih.govbiorxiv.org | May be a driver of hepatic triglyceride accumulation and disease progression. nih.gov |

| High Cholesterol Diet Models (Animal) | Increased 4β-OHC levels. nih.gov | Dietary cholesterol increases SREBP1c expression in an LXR-dependent manner. nih.gov | Links dietary cholesterol intake to the regulation of lipogenic genes. nih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Novel Analytical Platforms for Comprehensive Oxysterolomics

The field of oxysterolomics, dedicated to the global study of oxysterols, is heavily reliant on the development of robust and sensitive analytical methodologies. The inherent low abundance and structural similarity of oxysterols pose significant analytical challenges. To overcome these hurdles, advanced analytical platforms, predominantly based on mass spectrometry (MS) coupled with chromatographic separation techniques like ultra-high-performance liquid chromatography (UHPLC), have become indispensable.

A cornerstone of accurate quantification in mass spectrometry is the use of stable isotope-labeled internal standards. caymanchem.comtexilajournal.com 4beta-Hydroxy Cholesterol-d7 4-Acetate, a deuterium-labeled analog of 4β-OHC, serves this exact purpose. veeprho.com Its utility lies in its near-identical chemical and physical properties to the endogenous analyte, but with a distinct mass due to the presence of seven deuterium (B1214612) atoms. caymanchem.com This allows it to be added to a biological sample at a known concentration at the beginning of the sample preparation process.

By co-eluting with the native 4β-OHC during chromatography and being detected simultaneously by the mass spectrometer, this compound compensates for any analyte loss during sample extraction and variability in ionization efficiency. texilajournal.com This isotope dilution mass spectrometry (IDMS) approach significantly enhances the accuracy and precision of 4β-OHC quantification. nih.gov

Recent advancements in UHPLC-MS/MS methods have enabled the simultaneous quantification of 4β-OHC and its stereoisomer, 4α-hydroxycholesterol (4α-OHC). nih.gov This is crucial as 4α-OHC is primarily formed by autooxidation and can serve as an indicator of sample quality and storage conditions. nih.gov The use of 4β-hydroxycholesterol-d7 as an internal standard in these methods allows for the reliable differentiation and quantification of these closely related isomers. nih.gov

Table 1: Key Analytical Techniques in Oxysterolomics

| Analytical Technique | Principle | Role of this compound |

| UHPLC-MS/MS | Separation of analytes by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Serves as an internal standard for accurate quantification of 4β-OHC. |

| Isotope Dilution Mass Spectrometry (IDMS) | Addition of a known amount of a stable isotope-labeled analog of the analyte to a sample to correct for analytical variability. | The core component enabling the IDMS approach for 4β-OHC measurement. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Can be used as an internal standard after appropriate derivatization. |

Integration of Stable Isotope Tracers in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems. Multi-omics, the integration of data from various "omics" fields (e.g., genomics, proteomics, metabolomics), provides a holistic view of these systems. Stable isotope tracers are powerful tools in this context, allowing researchers to follow the metabolic fate of molecules in vivo.

While this compound is primarily utilized as an internal standard for quantification, the broader application of stable isotope labeling is fundamental to dynamic metabolic studies. biosyn.com By introducing stable isotope-labeled precursors (e.g., deuterated cholesterol) into a biological system, researchers can trace the synthesis and turnover of 4β-OHC. This approach, known as stable isotope-resolved metabolomics (SIRM), provides invaluable insights into the kinetics of metabolic pathways. creative-proteomics.com

The precise measurements afforded by the use of deuterated internal standards like this compound are critical for the accurate interpretation of data from such tracer studies. These accurate quantitative data can then be integrated with other omics datasets to build comprehensive models of cellular and physiological processes. For instance, correlating the flux through the 4β-OHC synthesis pathway with changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal novel regulatory mechanisms.

Identification of Undiscovered Biochemical Pathways and Regulatory Networks Involving 4beta-Hydroxycholesterol (B28690)

Accurate measurement of endogenous 4β-OHC, facilitated by stable isotope dilution analysis, has been instrumental in elucidating its role in key biochemical pathways. Research has identified 4β-OHC as a signaling molecule that can activate the Liver X Receptor (LXR), a nuclear receptor that plays a central role in cholesterol homeostasis and lipid metabolism. nih.gov

Upon activation by ligands such as 4β-OHC, LXR induces the expression of genes involved in cholesterol efflux and transport. nih.gov Furthermore, studies have shown that 4β-OHC can selectively induce the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master transcriptional regulator of fatty acid and triglyceride synthesis. nih.gov This positions 4β-OHC at a crucial intersection of cholesterol and fatty acid metabolism.

The ability to reliably quantify subtle changes in 4β-OHC concentrations in response to various stimuli or in different disease states is essential for mapping these regulatory networks. The use of this compound as an internal standard ensures that the observed changes are biologically significant and not analytical artifacts. This precision is vital for uncovering new downstream targets of 4β-OHC signaling and understanding its broader impact on cellular metabolism.

Translational Research Applications of Endogenous Oxysterol Biomarkers in Pre-clinical and Translational Studies

One of the most significant translational applications of 4β-OHC is its use as an endogenous biomarker for the activity of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov CYP3A4 is a major drug-metabolizing enzyme in the liver, and its activity can vary significantly between individuals and be altered by various drugs, leading to drug-drug interactions (DDIs). nih.gov

4β-OHC is formed from cholesterol primarily by CYP3A4. mdpi.com Therefore, its plasma concentration reflects the in vivo activity of this enzyme. nih.gov Monitoring changes in 4β-OHC levels can provide a reliable measure of CYP3A4 induction or inhibition by new drug candidates in preclinical and clinical studies. nih.gov

The development of robust and validated bioanalytical methods is a prerequisite for the use of any biomarker in a regulatory setting. The sensitive and accurate UHPLC-MS/MS methods for 4β-OHC quantification, which rely on deuterated internal standards like this compound, have been pivotal in establishing 4β-OHC as a credible CYP3A4 biomarker. nih.govnih.gov These methods provide the high-quality data needed to assess the DDI potential of investigational drugs, thereby enhancing drug safety and facilitating personalized medicine approaches.

Table 2: Research Applications of 4beta-Hydroxycholesterol and the Role of its Deuterated Standard

| Research Area | Application of 4beta-Hydroxycholesterol | Contribution of this compound |

| Drug Development | Endogenous biomarker for CYP3A4 activity to assess drug-drug interactions. nih.gov | Enables accurate and precise quantification of 4β-OHC in clinical and preclinical samples. nih.gov |

| Metabolic Research | Investigation of its role in regulating lipid metabolism via LXR and SREBP1c signaling. nih.gov | Ensures reliable measurement of changes in endogenous 4β-OHC levels in response to metabolic challenges. |

| Systems Biology | Used as a node in constructing metabolic and regulatory networks. | Provides high-quality quantitative data for integration into multi-omics models. |

| Clinical Diagnostics | Potential biomarker for diseases associated with altered CYP3A4 activity or cholesterol metabolism. | Facilitates the development of standardized and reproducible clinical assays. |

Q & A

Basic Research Questions

Q. How should calibration standards be prepared for precise quantification of 4β-Hydroxy Cholesterol-d7 4-Acetate in GC-MS analyses?

- Methodological Answer : Calibration standards should be spiked at concentrations reflecting the expected endogenous levels in the sample matrix. For example, deuterated analogs like Cholesterol-d7 are typically spiked at 120 µg/mL in high-lipid biosolids to account for matrix effects . Homogenized tissue sections can be used to deposit a range of deuterated standards (e.g., 0.1–10 µg/g) alongside a non-animal reference standard to minimize variability . Validate calibration curves using replicate analyses and ensure linearity (R² > 0.99) across the working range.

Q. What internal standards are optimal for lipidomic studies involving 4β-Hydroxy Cholesterol-d7 4-Acetate?

- Methodological Answer : Deuterated analogs like 7α-hydroxy Cholesterol-d7 or 7-keto Cholesterol-d7 are preferred due to structural similarity, which mitigates ionization differences in MS. For GC-MS, monitor specific ions (e.g., m/z 463.5 for 7α/7β Cholesterol-d7) in Selected Ion Monitoring (SIM) mode to enhance specificity . Ensure the internal standard does not co-elute with endogenous analytes by adjusting chromatographic parameters (e.g., column temperature gradient) .

Advanced Research Questions

Q. How can isotopic interference between 4β-Hydroxy Cholesterol-d7 4-Acetate and endogenous cholesterol derivatives be resolved in complex samples?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. For example, 4β-Hydroxy Cholesterol-d7 4-Acetate (m/z 463.5) can be differentiated from unlabeled 7α-hydroxy cholesterol (m/z 456.4) by leveraging a mass accuracy threshold of <5 ppm . Additionally, employ stable isotope-coded derivatization (e.g., d0/d6-ISD) to shift analyte masses outside the interference range .

Q. What adjustments improve recovery of 4β-Hydroxy Cholesterol-d7 4-Acetate in lipid-rich matrices during extraction?

- Methodological Answer : Add salts (e.g., NaCl, 0.1–0.5 M) to aqueous matrices before extraction to enhance phase separation and recovery (>50% in field-water vs. <20% in reagent water) . For solid matrices like biosolids, optimize solvent systems (e.g., hexane:isopropanol, 3:2 v/v) and include a saponification step (60°C, 1 hr) to hydrolyze esterified lipids . Validate recovery using spike-and-recovery experiments with deuterated surrogates.

Q. How to address stability concerns during long-term storage of 4β-Hydroxy Cholesterol-d7 4-Acetate?

- Methodological Answer : Store the compound at −80°C in amber vials under inert gas (e.g., argon) to prevent oxidation and degradation. Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. Monitor stability via periodic LC-MS analysis; if degradation exceeds 10% over six months, reformulate with antioxidants (e.g., 0.01% BHT) .

Data Contradiction and Troubleshooting

Q. How to interpret discrepancies in 4β-Hydroxy Cholesterol-d7 4-Acetate levels between GC-MS and LC-MS platforms?

- Methodological Answer : Cross-validate methods using a shared internal standard (e.g., Cholesterol-d7) and ensure matrix-matched calibration. GC-MS may underestimate levels due to thermal degradation; mitigate this by derivatizing with BSTFA + 1% TMCS at 70°C for 30 min . For LC-MS, confirm ion suppression using post-column infusion and adjust mobile phases (e.g., ammonium acetate vs. formic acid) to enhance sensitivity .

Q. Why does 4β-Hydroxy Cholesterol-d7 4-Acetate exhibit variable recovery in different biological matrices?

- Methodological Answer : Matrix-specific phospholipids or proteins can sequester the analyte. Pre-treat samples with enzymatic digestion (e.g., phospholipase A2) or solid-phase extraction (SPE) using C18 cartridges to reduce interference . For tissue homogenates, normalize recovery to protein content (µg/mg) or use a surrogate matrix (e.g., synthetic cerebrospinal fluid) for standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.